Candicidin

Antifungal In Vivo Efficacy Murine Candidiasis Model Nystatin Comparator

Select Candicidin when in vivo efficacy and synergistic potential are non-negotiable. Unlike nystatin (60% murine survival), Candicidin delivers 100% protection in systemic C. albicans models, maximizing assay dynamic range. Its demonstrated superior in vitro synergy with 5-fluorocytosine makes it the rational polyene partner for novel topical antifungal combination research. For consistent, higher-yield production, a genetically engineered Streptomyces strain increases Candicidin D output by 20–30%, simplifying downstream purification and ensuring batch homogeneity.

Molecular Formula C59H84N2O18
Molecular Weight 1109.3 g/mol
CAS No. 1403-17-4
Cat. No. B1668254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCandicidin
CAS1403-17-4
SynonymsCandeptin
Candicidin
Candicidin D
Candimon
Levorin
Levorine
Vanobid
Molecular FormulaC59H84N2O18
Molecular Weight1109.3 g/mol
Structural Identifiers
SMILESCC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O
InChIInChI=1S/C59H84N2O18/c1-35-18-15-13-11-9-7-5-6-8-10-12-14-16-21-47(78-59-56(74)54(61)55(73)38(4)77-59)33-51(71)53(58(75)76)50(70)31-46(67)30-45(66)29-44(65)28-43(64)27-41(62)19-17-20-42(63)32-52(72)79-57(35)37(3)26-36(2)48(68)34-49(69)39-22-24-40(60)25-23-39/h5-16,18,21-25,35-38,43-45,47-48,50-51,53-57,59,64-66,68,70-71,73-74H,17,19-20,26-34,60-61H2,1-4H3,(H,75,76)/b6-5+,9-7+,10-8+,13-11+,14-12+,18-15+,21-16+/t35?,36?,37?,38-,43?,44?,45?,47?,48?,50?,51?,53?,54+,55-,56+,57?,59?/m1/s1
InChIKeyOPGSFDUODIJJGF-JBUZINEHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Candicidin (CAS 1403-17-4): Sourcing and Differentiating the Aromatic Heptaene Macrolide Antifungal


Candicidin (CAS 1403-17-4) is an aromatic polyene macrolide antibiotic produced by *Streptomyces griseus* [1]. It is a heptaene, containing a distinctive *p*-aminoacetophenone moiety derived from para-aminobenzoic acid (PABA) as a biosynthetic starter unit, which classifies it within the structurally complex 'aromatic' polyene subclass [2]. This compound is primarily recognized for its potent antifungal activity against *Candida* species [3].

Candicidin vs. In-Class Polyenes: Why Chemical Class Alone Does Not Guarantee Equivalent Performance


While candicidin shares its polyene macrolide mechanism—binding to ergosterol and disrupting fungal membrane integrity —with other clinically used heptaenes like amphotericin B, assuming functional interchangeability is a critical procurement error. Polyene antibiotics exhibit significant structural diversity that dictates their specific spectrum, in vivo potency, and safety profile . For instance, candicidin possesses a higher relative affinity for membrane sterols compared to amphotericin B, which can contribute to both its potent antifungal activity and its distinct cytotoxicity profile . Furthermore, the development of resistance, such as through sterol alterations, does not uniformly affect all polyenes, with cross-resistance patterns being compound-specific [1]. The quantitative evidence presented below demonstrates precisely where candicidin diverges from its closest analogs in assays directly relevant to scientific and industrial application.

Quantitative Head-to-Head and Cross-Study Performance Data for Candicidin Selection


In Vivo Efficacy: Candicidin Achieves Superior Survival in Murine Candidiasis Compared to Double-Dose Nystatin

In a direct in vivo comparison, candicidin conferred complete protection (100% survival) in a murine model of systemic *C. albicans* infection. In stark contrast, treatment with twice the amount of nystatin protected only 60% of the infected mice . This represents a significant quantitative advantage in therapeutic efficacy.

Antifungal In Vivo Efficacy Murine Candidiasis Model Nystatin Comparator

In Vitro Potency Class Comparison: Candicidin and Trichomycin as the Most Active Polyenes Against Fungi

A review of polyenic antifungal antibiotics establishes a clear activity hierarchy based on in vitro performance against fungi. Nystatin and pimaricin are identified as showing the least in vitro activity, while trichomycin and candicidin are described as the most active agents in this class [1]. This classification positions candicidin in the top tier of polyenes for antifungal potency.

Antifungal In Vitro Activity Polyene Macrolide Comparison Nystatin

Differential Synergism with 5-Fluorocytosine: Candicidin Outperforms Amphotericin B in Vitro and in a Topical Model

A study investigating the synergism of polyene antibiotics with 5-fluorocytosine (5-FC) revealed compound-specific differences. In three distinct in vitro models assessing fungistatic and fungicidal activity, candicidin and trichomycin exerted a higher synergistic effect than amphotericin B or nystatin [1]. Importantly, for topical treatment of *Candida* vaginitis in a rat model, the combination of 5-FC with candicidin proved to be the most active regimen [2].

Antifungal Synergy 5-Fluorocytosine Amphotericin B Comparator

Genetic Engineering for Component Purification: Directed Biosynthesis of the Most Valuable Candicidin Component (FR-008-III)

Candicidin (also known as FR-008) consists of multiple structural components, with FR-008-III (Candicidin D) identified as the most medicinally valuable [1]. A patent for a genetically engineered strain of *Streptomyces* sp. FR-008, containing specific mutations in polyketide synthase domains (KR21 and DH18), was developed to accumulate this single component [2]. This directed biosynthesis strategy resulted in the production of FR-008-III at a yield that is 120-130% of the wild-type strain's output of this specific component [3].

Genetic Engineering Biosynthetic Pathway Engineering FR-008-III

Candicidin: Validated Application Scenarios Based on Differentiating Evidence


In Vivo Efficacy Studies in Murine Candidiasis Models

Candicidin is the preferred polyene for in vivo experiments aiming to demonstrate high-level protection in a murine model of systemic *C. albicans* infection. The evidence of 100% survival, in direct contrast to the 60% survival seen with a double dose of nystatin , provides a high-efficacy benchmark that can increase the assay's dynamic range and sensitivity for detecting other combinatorial or therapeutic effects.

Topical Combination Therapy Research with 5-Fluorocytosine

For research into novel topical antifungal combinations, candicidin is the superior polyene partner for 5-fluorocytosine (5-FC). It has been demonstrated as the 'most active' component in a rat model of *Candida* vaginitis when combined with 5-FC , and it exhibits a higher synergistic effect with 5-FC in vitro compared to amphotericin B or nystatin [1]. This makes candicidin the rational choice for developing topical 5-FC combination therapies.

Industrial Production of High-Purity Candicidin Component FR-008-III

For manufacturers or researchers requiring a consistent supply of the most medicinally valuable candicidin component (FR-008-III / Candicidin D), the use of a genetically engineered *Streptomyces* strain offers a validated process advantage. This strain increases the yield of the target component by 20-30% over wild-type [1], simplifying downstream purification and ensuring a more homogeneous product batch.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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